molecular formula C23H16Cl2O3 B11163769 5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11163769
M. Wt: 411.3 g/mol
InChI Key: KMWITIXEWPRVOR-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H16Cl2O3. It is known for its unique chemical structure, which includes a chromenone core substituted with dichlorobenzyl and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C23H16Cl2O3

Molecular Weight

411.3 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H16Cl2O3/c1-14-9-20(27-13-15-7-8-18(24)19(25)11-15)23-17(16-5-3-2-4-6-16)12-22(26)28-21(23)10-14/h2-12H,13H2,1H3

InChI Key

KMWITIXEWPRVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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